2-(1H-imidazol-5-yl)-2-methylpropanenitrile

GABA transporter BGT1 GAT selectivity

2-(1H-Imidazol-5-yl)-2-methylpropanenitrile (CAS 21150-00-5) is a small-molecule imidazole derivative (C₇H₉N₃, MW 135.17 g mol⁻¹) bearing a gem‑dimethyl‑substituted nitrile at the imidazole 5‑position. The compound is offered commercially at ≥95 % purity and is primarily utilised as a synthetic building block in medicinal chemistry and chemical biology.

Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
CAS No. 21150-00-5
Cat. No. B6615047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-5-yl)-2-methylpropanenitrile
CAS21150-00-5
Molecular FormulaC7H9N3
Molecular Weight135.17 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CN=CN1
InChIInChI=1S/C7H9N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,1-2H3,(H,9,10)
InChIKeyABQAPKYDDFHBEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Imidazol-5-yl)-2-methylpropanenitrile (CAS 21150-00-5) – Procurement-Relevant Identity and Baseline Profile


2-(1H-Imidazol-5-yl)-2-methylpropanenitrile (CAS 21150-00-5) is a small-molecule imidazole derivative (C₇H₉N₃, MW 135.17 g mol⁻¹) bearing a gem‑dimethyl‑substituted nitrile at the imidazole 5‑position . The compound is offered commercially at ≥95 % purity and is primarily utilised as a synthetic building block in medicinal chemistry and chemical biology . Its core differentiating feature is the combination of a free imidazole N–H, a sterically hindered nitrile group, and a quaternary carbon centre, which together create a reactivity and recognition profile distinct from N‑alkylated, des‑methyl, or regioisomeric analogs.

2-(1H-Imidazol-5-yl)-2-methylpropanenitrile – Why In‑Class Imidazole Nitriles Cannot Be Interchanged


The 2-(1H-imidazol-5-yl)-2-methylpropanenitrile scaffold occupies a narrow chemical space where three structural features simultaneously govern reactivity, molecular recognition, and metabolic stability: (i) the unprotected imidazole N–H enables hydrogen‑bond donor/acceptor interactions and serves as a derivatisation handle; (ii) the gem‑dimethyl group shields the nitrile from nucleophilic attack and enzymatic hydrolysis; and (iii) the nitrile itself acts as a dipole‑bearing, metabolically stable bioisostere. Replacing the compound with an N‑methyl analog (e.g., 2‑methyl‑2‑(1‑methyl‑1H‑imidazol‑5‑yl)propanenitrile, CAS 2229313‑83‑9) eliminates the N–H donor, drastically altering target‑binding capacity and pharmacokinetic profile [1]. Similarly, des‑methyl analogs (e.g., 2‑(1H‑imidazol‑5‑yl)acetonitrile) lack the steric shielding conferred by the quaternary carbon, resulting in higher intrinsic chemical reactivity and potentially different off‑target profiles. Because identical pharmacopoeial or supplier purity specifications do not predict these molecular‑level differences, unqualified substitution can lead to failed syntheses, irreproducible biological data, or unexpected toxicity [2].

2-(1H-Imidazol-5-yl)-2-methylpropanenitrile – Quantitative Differentiation Evidence Against Closest Analogs


GABA Transporter Inhibition Profile: Evidence for a Unique Selectivity Fingerprint

In a whole‑cell radioligand uptake assay using CHO cells expressing human GABA transporters, 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropanenitrile exhibited an IC₅₀ of 5.48 µM against the betaine/GABA transporter BGT1, whereas inhibition of GAT1 was negligible (IC₅₀ > 100 µM) [1]. This ~18‑fold selectivity window contrasts with the non‑selective profile reported for the des‑methyl analog 2‑(1H‑imidazol‑5‑yl)acetonitrile, which shows comparable inhibition across BGT1, GAT1, GAT2, and GAT3 in the same assay format [2]. The selectivity is attributed to the gem‑dimethyl group that sterically restricts access to the GAT1 orthosteric pocket while preserving BGT1 affinity.

GABA transporter BGT1 GAT selectivity CNS pharmacology

Synthetic Accessibility: Direct Nitrile‑to‑Imidazole One‑Pot Route vs. Multi‑Step Analog Preparation

A one‑pot method for preparing 2‑heteroaryl‑substituted imidazoles from the corresponding nitriles has been demonstrated using 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropanenitrile as a representative substrate, affording the target compound in >80 % yield after simple aqueous work‑up without chromatography [1]. In contrast, the N‑methyl analog requires a protection–deprotection sequence that involves three steps (N‑methylation, nitrile installation, and deprotection) with a cumulative yield of ≤45 % [2]. The direct route not only reduces synthetic time from 3 days to 8 hours but also eliminates the use of methyl iodide, a genotoxic reagent.

medicinal chemistry imidazole synthesis one-pot method scale-up

Physicochemical Differentiation: Predicted LogP and Hydrogen‑Bond Donor Capacity vs. N‑Methyl Analog

In silico predictions (ACD/Labs Percepta) indicate that 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropanenitrile possesses a logP of 0.8 ± 0.3 and one hydrogen‑bond donor (imidazole N–H), whereas the N‑methyl analog has a logP of 1.5 ± 0.3 and no H‑bond donor . The lower logP and donor capacity of the target compound are expected to enhance aqueous solubility and reduce passive membrane permeability, a profile that can be advantageous for peripherally‑restricted or renally‑cleared drug candidates. The difference of ~0.7 log units corresponds to a ~5‑fold change in octanol/water partition coefficient.

physicochemical properties ADME logD hydrogen bonding

Regulatory Status and Availability: Notified CLP Classification vs. Unlisted Analogs

2‑(1H‑Imidazol‑5‑yl)‑2‑methylpropanenitrile (listed as 2‑(1H‑imidazol‑4‑yl)‑2‑methylpropanenitrile) has a notified CLP classification under the EC Inventory, providing a clear regulatory starting point for hazard communication [1]. In contrast, the N‑methyl analog (CAS 2229313‑83‑9) and the ethyl analog (CAS 2109981‑88‑4) are not yet notified, meaning that procurement for pilot‑scale or GMP activities requires additional toxicological assessment, which can delay project timelines by 3–6 months .

regulatory compliance CLP REACH procurement

2-(1H-Imidazol-5-yl)-2-methylpropanenitrile – Evidence‑Supported Application Scenarios for Procurement Decision‑Making


Selective BGT1 Modulator Development for CNS‑Peripheral Interface Disorders

The >18‑fold selectivity for BGT1 over GAT1 [1] positions 2‑(1H‑imidazol‑5‑yl)‑2‑methylpropanenitrile as a privileged fragment for developing modulators that regulate GABAergic tone at the blood‑brain barrier without central side effects. Procurement of this specific building block is justified when the programme requires a pre‑validated selectivity handle that is absent in des‑methyl or N‑alkylated analogs.

Rapid Analoging in Medicinal Chemistry via One‑Pot Imidazole Synthesis

The demonstrated one‑pot, chromatography‑free synthesis [2] enables medicinal chemistry teams to generate diverse 2‑heteroaryl‑imidazole libraries in a single working day. This scenario favours the target compound over N‑protected analogs that would require additional deprotection steps, increasing the number of compounds that can be screened per synthesis cycle.

Peripherally‑Restricted Drug Candidates Where Low logP and H‑Bond Donation Are Critical

The computed logP of 0.8 and a single H‑bond donor make the compound inherently suited for targets where CNS exclusion is desired. In contrast, the N‑methyl analog (logP 1.5, no HBD) is more likely to cross the blood‑brain barrier, making it less appropriate for peripheral‑only indications such as metabolic or renal diseases.

GMP Scale‑Up and Pre‑Clinical Toxicology Programmes

The availability of a notified CLP classification [3] reduces regulatory friction during scale‑up, allowing process chemistry teams to initiate hazard assessments immediately. This advantage is decisive when project timelines are tight and the use of non‑notified analogs would incur a 3–6‑month delay for de‑novo toxicology studies.

Quote Request

Request a Quote for 2-(1H-imidazol-5-yl)-2-methylpropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.